molecular formula C9H9NaO3 B12679226 Sodium phenyllactate CAS No. 79428-01-6

Sodium phenyllactate

Cat. No.: B12679226
CAS No.: 79428-01-6
M. Wt: 188.16 g/mol
InChI Key: DVSAFLNBVQKEKE-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phenyllactate can be synthesized through the neutralization of phenyllactic acid with sodium hydroxide. The reaction typically involves dissolving phenyllactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors where phenyllactic acid and sodium hydroxide are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium phenyllactate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenylpyruvic acid.

    Reduction: It can be reduced to form phenylpropionic acid.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylpropionic acid.

    Substitution: Nitro derivatives or halogenated derivatives of this compound.

Scientific Research Applications

Sodium phenyllactate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial properties and its role in metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of metabolic disorders.

    Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of sodium phenyllactate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. It may also play a role in metabolic pathways by acting as a substrate or inhibitor of specific enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Sodium phenyllactate can be compared with other similar compounds, such as:

    Sodium phenylacetate: Both compounds contain a phenyl group, but sodium phenylacetate has a simpler structure with a phenyl group attached to an acetate moiety.

    Sodium lactate: Sodium lactate lacks the phenyl group and is primarily used for its buffering and moisturizing properties.

    Sodium benzoate: Sodium benzoate contains a benzoate moiety and is commonly used as a preservative.

The uniqueness of this compound lies in its combination of a phenyl group with a lactic acid moiety, which imparts specific chemical and biological properties that are distinct from those of the similar compounds listed above.

Properties

CAS No.

79428-01-6

Molecular Formula

C9H9NaO3

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1

InChI Key

DVSAFLNBVQKEKE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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